molecular formula C10H19NO5 B176160 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate CAS No. 134167-07-0

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Cat. No. B176160
M. Wt: 233.26 g/mol
InChI Key: VKRNQTKSNGIWBV-ZETCQYMHSA-N
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Description

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .


Synthesis Analysis

The synthesis of compounds like “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” has been optimized using methods like the DFT/B3LYP method .


Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from commercially available tert-butyloxycarbonyl-protected amino acids, have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” include being clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . These compounds can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRNQTKSNGIWBV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595105
Record name Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

CAS RN

134167-07-0
Record name Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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